Brombuterol

Übersicht

Beschreibung

Brombuterol is a β-adrenergic agonist that has emerged as an additive in animal feed to enhance the lean meat-to-fat ratio. It is a synthetic phenethanolamine compound, primarily used to promote muscle growth in livestock. due to its potential health risks to consumers, its use has been subject to strict regulations .

Wissenschaftliche Forschungsanwendungen

Brombuterol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und analytischen Chemie verwendet.

Biologie: Untersucht auf seine Auswirkungen auf den Zellstoffwechsel und das Muskelwachstum.

Medizin: Untersucht auf potenzielle therapeutische Anwendungen bei der Behandlung von Atemwegserkrankungen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Stimulation von β-adrenergen Rezeptoren, was zur Aktivierung der intrazellulären Adenylcyclase führt. Dieses Enzym katalysiert die Umwandlung von Adenosintriphosphat (ATP) in cyclisches Adenosinmonophosphat (cAMP). Erhöhte cAMP-Spiegel führen zur Entspannung der glatten Muskulatur und zur Hemmung von Mediatoren der Sofortüberempfindlichkeit .

Zukünftige Richtungen

The development of sensitive, simple, and rapid analytical methods to monitor Brombuterol residue is a current area of research . This is due to its potential harm to consumers as it has been used as an additive in animal feed to enhance the lean meat-to-fat ratio . The proposed SERS-based LFIA was proven to be a feasible method for ultrasensitive and rapid detection of this compound and might be a platform for sensitive and rapid detection of a broad range of analytes in clinical, environmental, and food analyses .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Brombuterol wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kupplung von Brom mit Phenethanolamin-Derivaten beinhalten. Der Prozess beinhaltet typischerweise die Diazotierung von Aminogruppen, gefolgt von Bromierung .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound unter Verwendung von großtechnischen chemischen Reaktoren hergestellt, die eine präzise Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert gewährleisten. Die Verwendung von fortschrittlichen Chromatographietechniken gewährleistet die Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Brombuterol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um einfachere Amine zu bilden.

Substitution: Bromatome in this compound können durch andere Halogene oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenaustauschreaktionen verwenden oft Reagenzien wie Natriumiodid in Aceton.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Brombuteroxide.

Reduktion: Bildung von einfacheren Aminen.

Substitution: Bildung von halogenierten Derivaten.

Wirkmechanismus

Brombuterol exerts its effects by stimulating β-adrenergic receptors, which leads to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of smooth muscle tissues and inhibition of immediate hypersensitivity mediators .

Vergleich Mit ähnlichen Verbindungen

Brombuterol ähnelt anderen β-adrenergen Agonisten wie Clenbuterol, Salbutamol und Ractopamin. Es ist jedoch in seiner spezifischen Bindungsaffinität und Potenz einzigartig. Hier ein Vergleich mit ähnlichen Verbindungen:

Clenbuterol: Wird zur Behandlung von Asthma und als leistungssteigerndes Medikament eingesetzt.

Salbutamol: Wird häufig als Bronchodilatator für Asthmapatienten eingesetzt.

Ractopamin: Wird bei Nutztieren eingesetzt, um die Magerheit zu fördern.

This compound zeichnet sich durch seine spezifischen Anwendungen bei der Verbesserung des Verhältnisses von magerem Fleisch zu Fett bei Nutztieren aus und ist damit eine wertvolle Verbindung in der Agrarindustrie .

Eigenschaften

IUPAC Name |

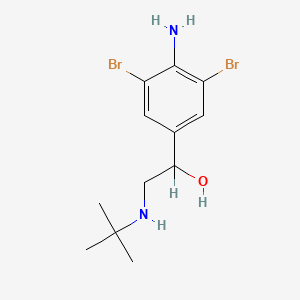

1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFUBWPEUSILSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962083 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41937-02-4 | |

| Record name | Brombuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041937024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does brombuterol exert its effects in animals?

A1: this compound, like other β-agonists, binds to β-adrenergic receptors, particularly the β2 subtype. This binding triggers a cascade of intracellular signaling events, ultimately leading to increased protein synthesis and decreased fat deposition in muscle tissue. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C12H17Br2NO and a molecular weight of 351.08 g/mol. []

Q3: What spectroscopic data is available for this compound identification?

A3: Researchers have utilized gas chromatography-mass spectrometry (GC-MS) to analyze this compound. Specific fragment ions observed in electron impact and chemical ionization modes, particularly after derivatization (e.g., silylation, boronation), provide valuable structural information. []

Q4: What analytical methods are commonly used for this compound detection?

A4: Several methods have been developed and validated for this compound detection, including:

- High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity for detecting and quantifying this compound residues in various matrices like animal tissues, urine, and feed. [, , , , , ]

- Enzyme-Linked Immunosorbent Assay (ELISA): Both competitive and indirect competitive ELISA methods have been developed, utilizing monoclonal or polyclonal antibodies for sensitive and specific detection of this compound. [, , , , ]

- Surface-Enhanced Raman Scattering (SERS) based Lateral Flow Immunochromatographic Assay (FLIA): This rapid and ultrasensitive method employs SERS-active nanoparticles conjugated with antibodies for this compound detection. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often coupled with derivatization methods, aids in structural elucidation and quantification of this compound in complex matrices. [, ]

Q5: What are the key considerations for validating analytical methods for this compound detection?

A5: Method validation for this compound analysis focuses on demonstrating acceptable:

- Specificity: Ensuring the method accurately distinguishes this compound from other compounds, particularly structurally similar β-agonists. [, , ]

- Sensitivity: Achieving a low limit of detection (LOD) and limit of quantification (LOQ) to meet regulatory requirements for maximum residue limits (MRLs). [, , , , ]

- Accuracy and Precision: Evaluating the method's ability to provide accurate and precise measurements of this compound concentrations across a defined range. [, , ]

- Recovery: Determining the efficiency of extracting this compound from different matrices, ensuring consistent and reliable results. [, , ]

Q6: Are there any studies on targeted delivery of this compound?

A6: The provided research papers primarily focus on analytical methods for detecting this compound residues and do not delve into drug delivery or targeting strategies for this compound.

Q7: What are the known health concerns associated with this compound?

A7: this compound, along with other β-agonists, poses potential health risks to humans consuming contaminated food products. [, ] While specific studies on this compound's long-term effects are limited in the provided research, the use of β-agonists in food production is generally banned due to their potential to cause adverse cardiovascular and musculoskeletal effects in humans. [, ]

Q8: What is known about the environmental fate and persistence of this compound?

A8: The provided research primarily focuses on analytical aspects and does not cover the environmental fate or degradation of this compound.

Q9: How can different scientific disciplines contribute to addressing the challenges posed by this compound use?

A9: Addressing the issue of illicit this compound use requires a multidisciplinary approach:

- Analytical Chemistry: Continued development and refinement of sensitive, selective, and robust analytical methods are crucial for effective monitoring and control of this compound residues in food products. [, , , , ]

- Immunology and Biotechnology: Generating and characterizing highly specific antibodies against this compound enables the development of rapid and user-friendly detection tools like ELISA and lateral flow assays. [, , , , ]

- Food Science and Technology: Research on alternative strategies for improving livestock production without resorting to banned substances like this compound is essential. []

- Regulatory Science and Policy: Establishing and enforcing stringent regulations, coupled with effective monitoring programs, is crucial to deterring the illicit use of this compound and protecting public health. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1226277.png)

![1-Anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol](/img/structure/B1226283.png)

![2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone](/img/structure/B1226284.png)

![1-(2-Tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1226285.png)

![7-[(2,6-Dimethyl-4-morpholinyl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1226289.png)

![3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1226290.png)

![6-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1226291.png)

![4-Morpholinyl-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1226293.png)

![2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B1226294.png)

![3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1226296.png)

![5-methyl-N-[2-(methylthio)phenyl]-2-furancarboxamide](/img/structure/B1226297.png)